B1578510 Non-disulfide-bridged peptide5.5

Non-disulfide-bridged peptide5.5

Cat. No.: B1578510
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Non-disulfide-bridged peptide 5.5 (NDBP5.5) is a linear peptide derived from the venom of the scorpion Hadrurus gertschi. Unlike disulfide-bridged peptides (DBPs), which rely on cysteine residues for structural stability, NDBP5.5 lacks disulfide bonds, rendering it conformationally flexible . This peptide is characterized by a predicted α-helical secondary structure (determined via HeliQuest and molecular dynamics simulations) and amphipathic properties, enabling interactions with microbial membranes . NDBP5.5 demonstrates potent antimycobacterial activity, specifically inhibiting Mycobacterium abscessus subsp. massiliense at low micromolar concentrations, with minimal hemolytic effects at therapeutic doses . Its mechanism involves membrane disruption, a common trait among antimicrobial peptides (AMPs), though its specificity for mycobacteria suggests unique structural adaptations .

Properties

bioactivity

Antibacterial

sequence

IFSAIAGLLSNLL

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Similar Non-disulfide-bridged Peptides

NDBPs exhibit high structural diversity but share common features such as amphipathicity, helical propensity, and cationic charge. Below is a comparison of NDBP5.5 with other well-studied NDBPs:

Peptide Length (aa) Net Charge Hydrophobicity (H) α-Helix Content (%) Amphipathicity Key Activity Cytotoxicity (Hemolysis)
NDBP5.5 23 +4 0.65 ~60% (predicted) High Antimycobacterial <10% at 25 µM
ToAP2 19 +3 0.72 75% High Broad-spectrum antimicrobial <6.25 µM (low toxicity)
ToAP2S1 19 +3 0.85 70% Moderate Antimicrobial Higher than ToAP2 at 6.25 µM
NDBP-4.23 17 +2 0.58 50% Low Immunomodulatory <25 µM (low toxicity)
NDBP-5.7 21 +5 0.61 65% High Anticancer, antimicrobial Minimal across all doses
ToAcP 18 +1 0.42 30% None Bradykinin potentiation Not reported

Key Observations :

  • Amphipathicity: NDBP5.5, ToAP2, and NDBP-5.7 exhibit strong amphipathicity, critical for membrane interaction. ToAcP lacks this property, correlating with its non-membrane-targeting bioactivity .
  • Hydrophobicity : Higher hydrophobicity (e.g., ToAP2S1, H = 0.85) correlates with increased self-association and hemolytic risk, explaining ToAP2S1’s higher cytotoxicity compared to ToAP2 .
  • Charge : Cationic charge (+3 to +5) enhances binding to anionic microbial membranes. NDBP5.5’s +4 charge balances selectivity and potency .

Pharmacological Activity Comparison

Antimicrobial Activity
  • NDBP5.5 : Exhibits specificity for mycobacteria (MIC = 2.5 µM against M. abscessus), likely due to unique interactions with mycobacterial lipid membranes .
  • ToAP2/ToAP3/ToAP4 : Broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus, MIC = 1–5 µM) and Gram-negative bacteria (e.g., Escherichia coli, MIC = 5–10 µM) .
  • NDBP-5.7 : Targets cancer cells (IC₅₀ = 10 µM for HeLa cells) and fungi (e.g., Candida albicans, MIC = 8 µM) .
Cytotoxicity
  • NDBP5.5 and NDBP-5.7 show minimal hemolysis (<10% at 25 µM), making them promising for therapeutic use .
  • ToAP2S1’s higher hydrophobicity increases hemolytic activity (20% at 6.25 µM), limiting its therapeutic window .

Therapeutic Potential and Challenges

  • Advantages :
    • Low cytotoxicity profiles (e.g., NDBP5.5, NDBP-5.7) .
    • Resistance evasion via membrane disruption mechanisms .
  • Challenges :
    • Proteolytic degradation due to lack of disulfide stabilization .
    • Optimization of pharmacokinetics (e.g., half-life, tissue penetration) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.